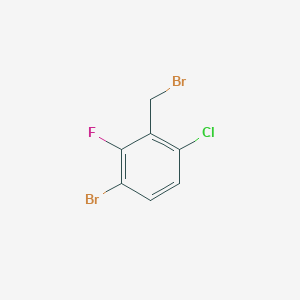

3-Bromo-6-chloro-2-fluorobenzyl bromide

Übersicht

Beschreibung

3-Bromo-6-chloro-2-fluorobenzyl bromide is an organic compound with the molecular formula C7H4Br2ClF . It is a colorless to white to yellow liquid or semi-solid or solid .

Molecular Structure Analysis

The molecular structure of 3-Bromo-6-chloro-2-fluorobenzyl bromide is represented by the InChI code: 1S/C7H4Br2ClF/c8-3-4-6(10)2-1-5(9)7(4)11/h1-2H,3H2 . This indicates the presence of 7 carbon atoms, 4 hydrogen atoms, 2 bromine atoms, 1 chlorine atom, and 1 fluorine atom in the molecule.Physical And Chemical Properties Analysis

The molecular weight of 3-Bromo-6-chloro-2-fluorobenzyl bromide is 302.37 . It is stored in an inert atmosphere at 2-8°C . The physical form is a colorless to white to yellow liquid or semi-solid or solid .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

One study explored the differential reactivity in the processing of [p-(halomethyl)benzoyl] formates by benzoylformate decarboxylase, a thiamin pyrophosphate-dependent enzyme. The research demonstrated how these analogues vary from acting as normal substrates to acting as potent competitive inhibitors. The study's findings are significant for understanding the mechanistic fate of such compounds in biological systems and their potential as enzyme inhibitors (Reynolds et al., 1988).

Corrosion Inhibition

Another application area for related compounds is in the inhibition of corrosion. For example, an imidazolium-based ionic liquid, which shares a structural similarity with the compound of interest, has been shown to act as an efficient and green corrosion inhibitor for mild steel in acidic solutions. This study underscores the potential of halogenated benzyl compounds in corrosion protection strategies, contributing to the development of more sustainable corrosion inhibitors (Bhaskaran et al., 2019).

Organic Synthesis

In organic synthesis, compounds like 3-Bromo-6-chloro-2-fluorobenzyl bromide serve as versatile intermediates. One study detailed the synthesis of o- and p-[18F]fluorobenzyl bromides and their application in the preparation of labeled neuroleptics. This work highlights the role of such compounds in the synthesis of radiolabeled compounds for medical imaging, demonstrating their importance in the development of diagnostic tools (Hatano et al., 1991).

Photophysical Studies

Halogenated benzyl bromides are also used in photophysical studies to understand the behavior of complex molecular systems. For instance, a study on the dual emission and mechanofluorochromism of a V-shaped π-system demonstrated the utility of such compounds in investigating the optical properties of advanced materials. These findings are crucial for the development of new materials with specific photophysical properties (Nishida et al., 2016).

Environmental Tracers

In environmental science, fluorobenzoates, which are structurally related to the compound of interest, have been utilized as nonreactive tracers in soil and groundwater studies. This application is vital for understanding the transport and fate of chemicals in the environment, contributing to better water resource management and pollution assessment (Bowman & Gibbens, 1992).

Safety and Hazards

3-Bromo-6-chloro-2-fluorobenzyl bromide is classified as dangerous. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

It’s known that benzylic halides, a class of compounds to which this molecule belongs, typically react with nucleophiles in organic synthesis .

Mode of Action

The mode of action of 3-Bromo-6-chloro-2-fluorobenzyl bromide involves its interaction with nucleophiles. The bromine atoms attached to the benzyl group make it highly reactive, allowing it to participate in various organic reactions . For instance, it can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile .

Biochemical Pathways

It’s worth noting that benzylic halides are often used in suzuki-miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-6-chloro-2-fluorobenzyl bromide. For instance, its reactivity might be affected by factors such as temperature, pH, and the presence of other reactive species. It’s also worth noting that this compound is a hazardous material that can cause burns and eye damage , so it should be handled with appropriate safety measures.

Eigenschaften

IUPAC Name |

1-bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-3-4-6(10)2-1-5(9)7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGGPRJWFMRICP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)CBr)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301240296 | |

| Record name | 1-Bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886615-32-3 | |

| Record name | 1-Bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886615-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane](/img/structure/B1529564.png)

![2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine hydrochloride](/img/structure/B1529566.png)

![4-Amino-5-bromofuro[2,3-D]pyrimidine](/img/structure/B1529571.png)

![7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B1529585.png)